molecular formula C10H8FN3O B13065241 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one

Cat. No.: B13065241
M. Wt: 205.19 g/mol
InChI Key: BFVNAHBUKRMUJF-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a heterocyclic compound featuring a phenyl ring substituted with a fluorine atom at position 5 and a 1,2,4-triazole moiety at position 2, along with an acetyl (ethanone) group. This structure places it within the broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities, particularly as antifungal agents.

Properties

Molecular Formula

C10H8FN3O

Molecular Weight

205.19 g/mol

IUPAC Name

1-[5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C10H8FN3O/c1-7(15)9-4-8(11)2-3-10(9)14-6-12-5-13-14/h2-6H,1H3

InChI Key

BFVNAHBUKRMUJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2C=NC=N2

Origin of Product

United States

Preparation Methods

The synthesis of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with triethyl orthoformate to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

  • Structure : Differs by having two 1,2,4-triazole groups and a fluorine at position 2 of the phenyl ring.
  • Molecular Weight : 272.24 (C₁₂H₉FN₆O) vs. 205.19 for the target compound.
  • Activity : The additional triazole may enhance binding affinity but could reduce metabolic stability due to increased polarity. This compound is listed as a fluconazole impurity, suggesting relevance in pharmaceutical contexts .

1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one

  • Structure : Contains a 1,2,3-triazole ring instead of 1,2,4-triazole, with a phenyl substituent.
  • Molecular Weight : 187.2 (C₁₀H₉N₃O).

(Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime (4a)

  • Structure : Replaces the phenyl ring with a pyridine ring and adds an oxime ether group.
  • Activity : Exhibits broad-spectrum fungicidal activity (EC₅₀ = 0.12–11.39 mg/L against Sclerotinia sclerotiorum and Botrytis cinerea). The oxime ether improves solubility and target interaction .

1-(5-Fluoro-2-(1H-pyrazol-1-yl)phenyl)ethan-1-one

  • Structure : Substitutes triazole with pyrazole, a five-membered ring with two adjacent nitrogen atoms.

Structural and Functional Analysis

Substituent Effects

  • Fluorine Position : Fluorine at position 5 (target compound) vs. position 2 () influences electron distribution and steric interactions. Fluorine’s electronegativity enhances binding to fungal cytochrome P450 enzymes .
  • Heterocycle Variations :
    • 1,2,4-Triazole derivatives (target compound, ) show superior antifungal activity due to optimal hydrogen bonding.
    • 1,2,3-Triazole () or pyrazole () substitutions reduce efficacy, as seen in lower reported EC₅₀ values .

Functional Group Additions

  • Oxime Ethers : Compounds like 5a4 () incorporate oxime ethers, improving antifungal potency (EC₅₀ = 0.27 mg/L against Rhizoctonia solani) by enhancing solubility and target interactions .

Biological Activity

1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antifungal, antibacterial, and antitumor activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one is C11H10FN3OC_{11}H_{10}FN_3O, with a molecular weight of approximately 235.21 g/mol. The compound features a phenyl ring substituted with a triazole moiety and a fluorine atom, which is crucial for its biological activity.

Antifungal Activity

Research has demonstrated that 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one exhibits significant antifungal properties. In vitro studies have shown that this compound effectively inhibits the growth of various fungal strains. The minimum inhibitory concentration (MIC) values for common fungal pathogens are summarized in Table 1.

Fungal StrainMIC (µg/mL)
Candida albicans8
Aspergillus niger16
Cryptococcus neoformans4

These results indicate that the compound may serve as a potential antifungal agent in clinical settings.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against several bacterial strains. The results are presented in Table 2.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data suggest that while the compound exhibits moderate antibacterial activity, it may require further optimization to enhance its efficacy against resistant strains.

Antitumor Activity

In addition to its antifungal and antibacterial properties, preliminary studies indicate that 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one has potential antitumor effects. In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound could inhibit tumor cell proliferation effectively.

The mechanism by which this compound exerts its biological effects appears to involve interference with cellular processes critical for pathogen survival and proliferation. For instance, the triazole moiety is known to inhibit the synthesis of ergosterol in fungi, disrupting cell membrane integrity. In bacteria, it may interfere with protein synthesis or DNA replication pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives, including 1-[5-Fluoro-2-(1H-1,2,4-triazol-1-YL)phenyl]ethan-1-one. Researchers reported enhanced antifungal activity compared to standard treatments such as fluconazole. This study highlights the potential for developing new antifungal agents based on triazole scaffolds .

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